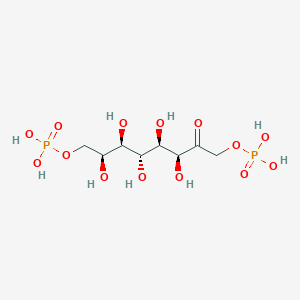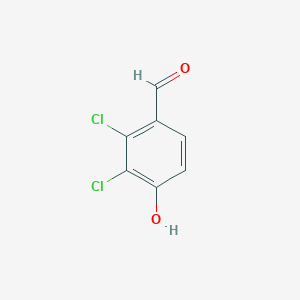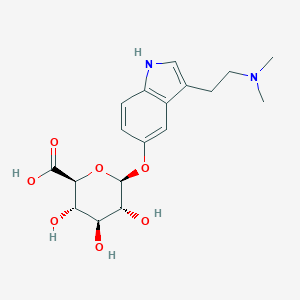
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid, commonly known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a small molecule that is highly water-soluble and can easily penetrate cell membranes. Its unique properties make it an excellent tool for studying protein aggregation and amyloid formation.
Mechanism Of Action
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid binds to amyloid fibrils and undergoes a conformational change, resulting in an increase in fluorescence intensity. The exact mechanism of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid binding to amyloid fibrils is not fully understood, but it is believed to involve hydrophobic interactions between 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid and the amyloid fibrils.
Biochemical And Physiological Effects
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is commonly used in vitro and in vivo experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid is its high sensitivity and specificity for detecting amyloid fibrils. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid is also highly water-soluble, which makes it easy to use in experiments. However, 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential interference with other fluorescent dyes.
Future Directions
For 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid research could include developing new methods for detecting amyloid fibrils, studying the effect of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid on amyloid formation, and exploring the use of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid in clinical applications. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid could also be used in combination with other fluorescent dyes to study protein aggregation and amyloid formation in more detail.
Synthesis Methods
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid can be synthesized by reacting 2-ethyl-4-methylthioxanthone with diethylaminoethylamine and then reacting the resulting compound with 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid. The reaction yields 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid as a yellow powder that is highly water-soluble.
Scientific Research Applications
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has been widely used in scientific research to study protein aggregation and amyloid formation. It is commonly used to detect amyloid fibrils in vitro and in vivo. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid can also be used to monitor the kinetics of amyloid formation and to study the effect of various factors on amyloid formation, such as pH, temperature, and the presence of other molecules.
properties
CAS RN |
16170-88-0 |
|---|---|
Product Name |
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid |
Molecular Formula |
C30H38N2O5S2 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C20H24N2OS.C10H14O4S/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h6-11,21H,4-5,12-13H2,1-3H3;4-6,11H,1-3H3,(H,12,13,14) |
InChI Key |
RSTDJYGDTNRVHD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
Other CAS RN |
16170-88-0 |
synonyms |
1-(2-diethylaminoethylamino)-4-methyl-thioxanthen-9-one, 4-hydroxy-2-m ethyl-5-propan-2-yl-benzenesulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




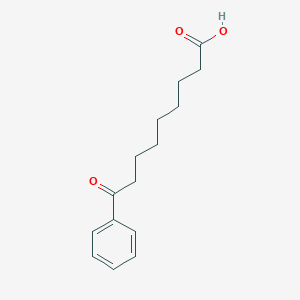
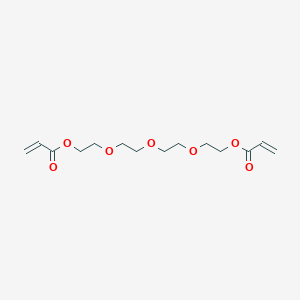
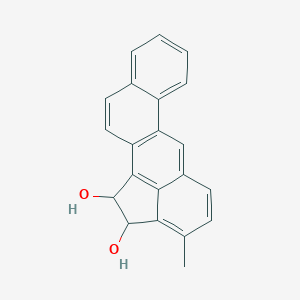

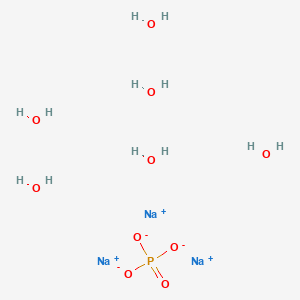
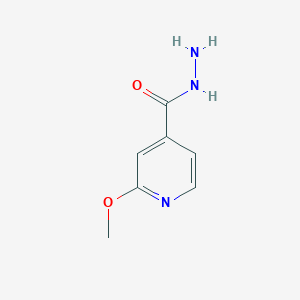
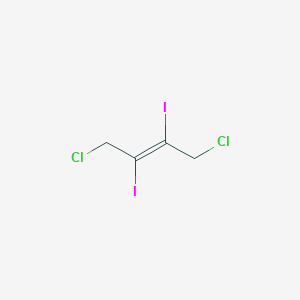

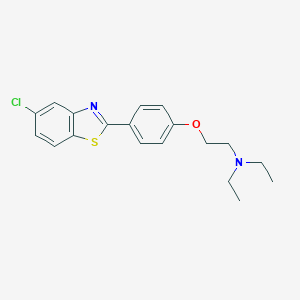
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
